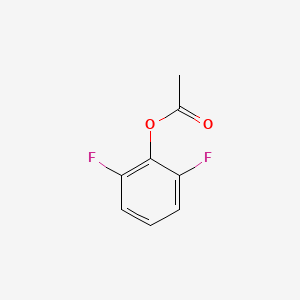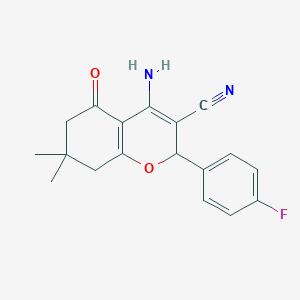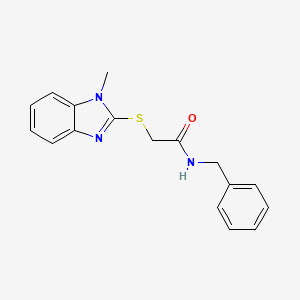
Phenol, 2,6-difluoro-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,6-difluoro-, acetate is an organic compound with the molecular formula C8H6F2O2 and a molecular weight of 172.1288 g/mol This compound is a derivative of phenol, where two fluorine atoms are substituted at the 2 and 6 positions, and an acetate group is attached to the hydroxyl group of the phenol ring
Méthodes De Préparation
The synthesis of Phenol, 2,6-difluoro-, acetate can be achieved through several synthetic routes. One common method involves the esterification of 2,6-difluorophenol with acetic anhydride or acetyl chloride under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Phenol, 2,6-difluoro-, acetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenol ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Hydrolysis: The acetate group can be hydrolyzed under basic or acidic conditions to yield 2,6-difluorophenol and acetic acid.
Oxidation and Reduction: The phenol ring can undergo oxidation to form quinones, while reduction reactions can convert it to cyclohexanol derivatives.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phenol, 2,6-difluoro-, acetate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of polymers, resins, and coatings due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Phenol, 2,6-difluoro-, acetate involves its interaction with various molecular targets. The acetate group can undergo hydrolysis to release 2,6-difluorophenol, which can then interact with enzymes and receptors in biological systems. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Phenol, 2,6-difluoro-, acetate can be compared with other similar compounds, such as:
Phenol, 2,4-difluoro-, acetate: Similar structure but with fluorine atoms at the 2 and 4 positions.
Phenol, 2,6-dichloro-, acetate: Chlorine atoms instead of fluorine, leading to different reactivity and applications.
Phenol, 2,6-difluoro-, benzoate: Different ester group, affecting its chemical properties and uses.
The uniqueness of this compound lies in the specific positioning of the fluorine atoms and the acetate group, which confer distinct chemical and physical properties compared to its analogs .
Propriétés
Numéro CAS |
36914-78-0 |
|---|---|
Formule moléculaire |
C8H6F2O2 |
Poids moléculaire |
172.13 g/mol |
Nom IUPAC |
(2,6-difluorophenyl) acetate |
InChI |
InChI=1S/C8H6F2O2/c1-5(11)12-8-6(9)3-2-4-7(8)10/h2-4H,1H3 |
Clé InChI |
DQPGSVFUEXLEFB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=CC=C1F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12449739.png)



![(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12449747.png)



![(2E)-3-(2-{[1,1'-biphenyl]-4-yl}-4-methoxyphenyl)-N-hydroxyprop-2-enamide](/img/structure/B12449778.png)

![[2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;cyclopentane;iron](/img/structure/B12449794.png)

